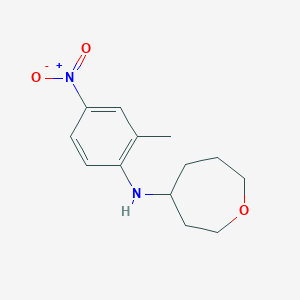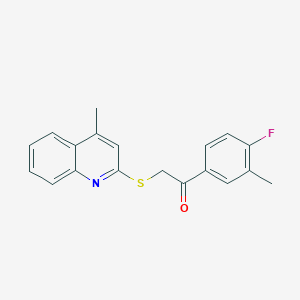![molecular formula C13H12BrFN2O3S2 B7595816 N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide, also known as BVT.2733, is a novel small molecule inhibitor of the enzyme dipeptidyl peptidase 9 (DPP9). DPP9 is a member of the DPP4 family of proteases and plays a key role in regulating immune responses and inflammation. BVT.2733 has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Wirkmechanismus
DPP9 is a protease that cleaves dipeptides from the N-terminus of proteins. It plays a key role in regulating immune responses and inflammation by processing cytokines and chemokines. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide inhibits DPP9 by binding to the active site of the enzyme, thereby preventing the cleavage of its substrates. This leads to a reduction in inflammation and modulation of the immune response.
Biochemical and Physiological Effects
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has also been shown to modulate T-cell activation and proliferation, as well as enhance the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has several advantages as a research tool, including its potent inhibition of DPP9 activity, its anti-inflammatory and immunomodulatory effects, and its ability to enhance the efficacy of immune checkpoint inhibitors. However, the compound has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide. One area of interest is the development of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide as a therapeutic agent for the treatment of cancer, autoimmune disorders, and viral infections. Another area of interest is the further characterization of the compound's mechanism of action and its effects on the immune system. Additionally, the development of more potent and selective DPP9 inhibitors based on the structure of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide may also be an area of future research.
Synthesemethoden
The synthesis of N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide involves several steps, including the coupling of 5-bromothiophene-2-sulfonyl chloride with N~1~-(3-fluorophenyl)-N~2~-methylglycinamide, followed by N-methylation and purification. The final product is obtained as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has been extensively studied in various preclinical models, including cell lines and animal models. The compound has shown potent inhibition of DPP9 activity, as well as anti-inflammatory and immunomodulatory effects. N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer models.
Eigenschaften
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O3S2/c1-17(22(19,20)13-6-5-11(14)21-13)8-12(18)16-10-4-2-3-9(15)7-10/h2-7H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOISOSSICSASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)-2-(N-methyl5-bromothiophene-2-sulfonamido)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)




![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)

![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)

![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)